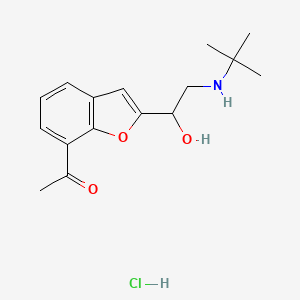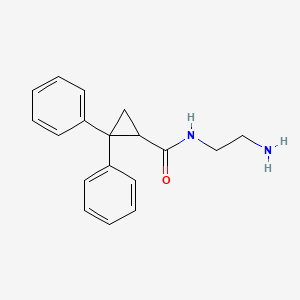
Fimasartan Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fimasartan Impurity 2 is a chemical compound associated with the synthesis and degradation of Fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Mécanisme D'action
Target of Action
Fimasartan Impurity 2, like Fimasartan, is an angiotensin II receptor antagonist . It primarily targets the angiotensin receptor 1 (AR1) . AR1 is a receptor for angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound acts as a selective antagonist at the AR1 receptor . It binds to AR1 and inhibits the action of angiotensin II . This prevents angiotensin II from causing vasoconstriction and the release of aldosterone . The inhibition of these actions results in a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the AR1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and has downstream effects on the cardiovascular system .
Pharmacokinetics
This compound, similar to Fimasartan, is rapidly absorbed and reaches a maximum plasma concentration in approximately 0.5-1.3 hours . The elimination half-life is around 5.8 ± 1.6 hours . Fimasartan is primarily eliminated through fecal and biliary excretion, with less than 3% excreted in the urine . It is primarily metabolized by the cytochrome P450 isoform 3A .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By
Méthodes De Préparation
The preparation of Fimasartan Impurity 2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the impurity during the synthesis of Fimasartan . Industrial production methods often involve controlled environments to ensure the consistent formation of the impurity, which is then isolated and purified for further study .
Analyse Des Réactions Chimiques
Fimasartan Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original impurity with modified functional groups .
Applications De Recherche Scientifique
Fimasartan Impurity 2 has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Fimasartan . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Fimasartan by providing insights into its metabolism and potential side effects . In the pharmaceutical industry, this impurity is crucial for quality control and regulatory compliance, ensuring that the final product meets safety and efficacy standards .
Comparaison Avec Des Composés Similaires
Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets this compound apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .
List of Similar Compounds::- Losartan Impurities
- Valsartan Impurities
- Irbesartan Impurities
- Candesartan Impurities
Propriétés
Numéro CAS |
1361024-52-3 |
|---|---|
Formule moléculaire |
C46H45N7OS |
Poids moléculaire |
743.98 |
Apparence |
White to pale yellow powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











